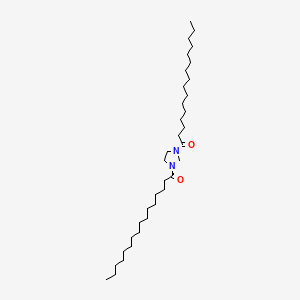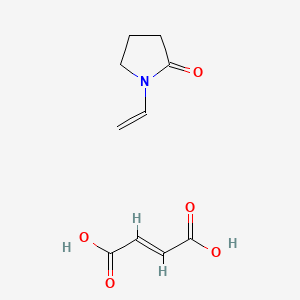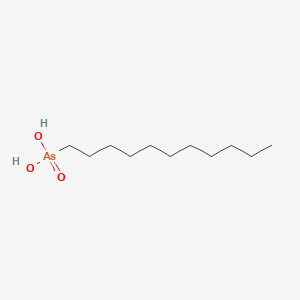
Trispiro(2.0.2.0.2.0)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trispiro(2.0.2.0.2.0)nonane is a unique organic compound with the molecular formula C₉H₁₂ and a molecular weight of 120.1916 g/mol It is characterized by its distinctive structure, which consists of three spiro-connected cyclopropane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trispiro(2.0.2.0.2.0)nonane typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with appropriate reagents to form the spiro-connected structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Trispiro(2.0.2.0.2.0)nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Substitution reactions can occur at the cyclopropane rings, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols.
Aplicaciones Científicas De Investigación
Trispiro(2.0.2.0.2.0)nonane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties and reactivity of spiro compounds. Its unique structure makes it a subject of interest in theoretical and computational chemistry.
Medicine: The compound itself may not have direct medicinal applications, but its structural motifs can inspire the design of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Trispiro(2.0.2.0.2.0)nonane in chemical reactions involves the interaction of its spiro-connected cyclopropane rings with various reagents. The strain energy in the cyclopropane rings makes them reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Spiro[2.2]pentane: Another spiro compound with two cyclopropane rings.
Spiro[3.3]heptane: Contains three spiro-connected cyclopropane rings but with a different arrangement.
Spiro[4.4]nonane: Features four spiro-connected cyclopropane rings.
Uniqueness: Trispiro(2.0.2.0.2.0)nonane is unique due to its three spiro-connected cyclopropane rings, which impart significant strain energy and reactivity. This makes it an interesting compound for studying the effects of ring strain on chemical reactivity and stability .
Propiedades
Número CAS |
31561-59-8 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
trispiro[2.0.24.0.27.03]nonane |
InChI |
InChI=1S/C9H12/c1-2-7(1)8(3-4-8)9(7)5-6-9/h1-6H2 |
Clave InChI |
HAIZYAZVYQEJME-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C3(C24CC4)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


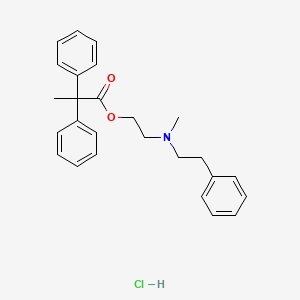
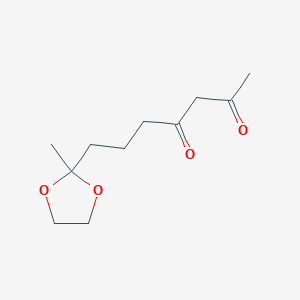


![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
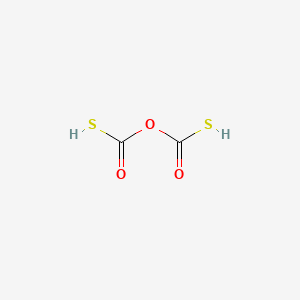
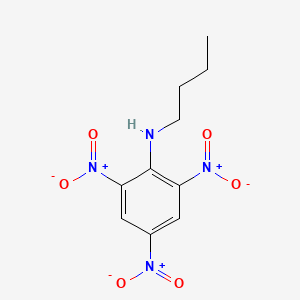
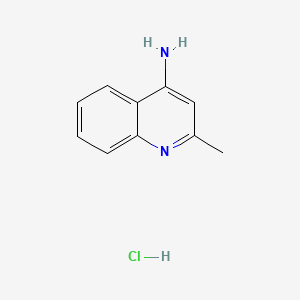
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
